1-Phenyl-3-adamantanecarboxylic acid
Overview
Description
1-Phenyl-3-adamantanecarboxylic acid is a derivative of adamantane, a unique cage-like, diamondoid hydrocarbon structure with high thermal stability and a well-defined three-dimensional shape. The addition of a phenyl group and a carboxylic acid moiety to the adamantane core significantly alters its chemical properties and potential applications, particularly in the field of molecular recognition and supramolecular chemistry.
Synthesis Analysis
The synthesis of adamantane derivatives, such as 1,3-adamantanedicarboxylic acid, can be achieved through various methods, including bromination, hydrolysis, and the Koch-Haaf reaction. The preparation of 1,3-adamantanedicarboxylic acid has been reported with an overall yield of 33.2%, using mild reaction conditions suitable for large-scale production . Additionally, substituted 3-carboxymethyl-1-adamantanecarboxylic acids have been synthesized from corresponding 1-adamantylacetic acids, indicating the versatility of adamantane chemistry .
Molecular Structure Analysis
Adamantane derivatives exhibit a range of molecular structures, often influenced by their functional groups. For instance, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates remarkable adaptability in its hydrogen-bonding subunits, which can generate one-dimensional motifs in complexation with various partners . Similarly, lanthanide adamantine-dicarboxylate coordination complexes exhibit polymeric chains and binuclear structures, showcasing the structural diversity of adamantane-based compounds .
Chemical Reactions Analysis
Adamantane derivatives participate in a variety of chemical reactions. For example, 3-(N-phthalimido)adamantane-1-carboxylic acid undergoes photoinduced decarboxylation, leading to the formation of N-(1-adamantyl)phthalimide. This reaction demonstrates the potential for C-C bond formation through radical addition to electron-deficient alkenes . The reactivity of adamantane derivatives can be further tailored by introducing different substituents, enabling the design of specific chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The presence of carboxylic acid groups, for example, can enhance solubility and introduce the potential for hydrogen bonding. The cobalt(II) and nickel(II) complexes of 1,3-adamantanedicarboxylic acid display 1D chains and 3D supramolecular structures due to hydrogen bonds and π-π stacking interactions, which could affect their magnetic properties and potential applications in materials science . The fluorescent measurements of certain lanthanide complexes also suggest unique optical properties .
Scientific Research Applications
Synthesis and Derivative Formation
1-Phenyl-3-adamantanecarboxylic acid, as a derivative of adamantane, plays a significant role in chemical synthesis, offering a rigid, bulky structure beneficial for a variety of applications. For instance, reactions of 1-adamantanecarbonyl chloride with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes lead to unknown 1-adamantanecarboxylic acid esters, amides, and thioesters, including those containing a peroxide group, showcasing its versatility in forming novel compounds (Dikusar et al., 2004).
Coordination Complexes and Supramolecular Architectures
The compound has been utilized in synthesizing novel lanthanide adamantane-dicarboxylate coordination complexes, demonstrating its utility in forming unique supramolecular architectures. These complexes are characterized by distinct structural features and properties, such as one-dimensional polymeric chains and binuclear structures, further illustrating the compound's application in creating intricate molecular arrangements (Li et al., 2009).
Host–Guest Complexes
1-Phenyl-3-adamantanecarboxylic acid is also pivotal in designing host–guest complexes through co-crystallization techniques. Such complexes have been prepared, exhibiting a unique four-membered cyclic host network into a two-dimensional arrangement, contributing significantly to the field of crystal engineering and molecular recognition (Manjare et al., 2014).
Photoresist Materials
In the development of photoresist materials, especially for 193 nm lithography, 1-Phenyl-3-adamantanecarboxylic acid derivatives have shown promise. The creation of ester acetal polymers without phenyl groups from 1,3-adamantanedicarboxylic acid and acrylpimaric acid has led to polymers with high thermal stability and desirable solubility characteristics, underlining the compound's importance in advanced photolithography applications (Wang et al., 2007).
Safety And Hazards
Future Directions
Adamantane and its derivatives have been introduced into many drugs for current clinical research . There have been many relevant research reported for developing medicinal chemistry by employing the adamantyl group . Therefore, “1-Phenyl-3-adamantanecarboxylic acid”, being an adamantane derivative, may also have potential applications in medicinal chemistry.
properties
IUPAC Name |
3-phenyladamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c18-15(19)17-9-12-6-13(10-17)8-16(7-12,11-17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWLCUAAISKVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958642 | |
Record name | 3-Phenyladamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-adamantanecarboxylic acid | |
CAS RN |
37589-22-3 | |
Record name | 3-Adamantanecarboxylic acid, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyladamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYL-1-ADAMANTANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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